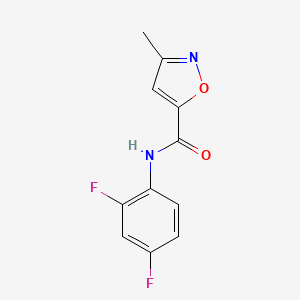
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer, inflammatory disorders, and parasitic infections.
作用机制
DFMO exerts its pharmacological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which in turn leads to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, DFMO has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in tumors. DFMO has also been shown to modulate the immune system, leading to enhanced antitumor immunity.
In parasitic infections, DFMO has been shown to reduce parasite load and improve survival in preclinical models. DFMO has also been investigated for its anti-inflammatory properties, and has been shown to reduce inflammation in preclinical models of asthma and rheumatoid arthritis.
实验室实验的优点和局限性
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. DFMO is also relatively non-toxic, making it suitable for in vivo studies.
However, DFMO also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on polyamine metabolism can be complex and context-dependent. DFMO can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
DFMO has several potential future directions for research. In cancer, DFMO is being investigated in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors and epigenetic modifiers. DFMO is also being studied in combination with dietary interventions, such as polyamine-restricted diets, to enhance its chemopreventive effects.
In parasitic infections, DFMO is being investigated in combination with other antiparasitic agents to improve its efficacy. DFMO is also being studied in combination with drugs that target other aspects of polyamine metabolism, such as polyamine transporters and biosynthetic enzymes.
In conclusion, DFMO is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the subject of ongoing research.
合成方法
DFMO can be synthesized by reacting 2,4-difluoroaniline with 3-methyl-5-nitroisoxazole in the presence of a reducing agent such as iron powder. The resulting intermediate is then hydrolyzed to yield DFMO. Several modifications to this method have been reported in the literature, including the use of different reducing agents and solvents.
科学研究应用
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit tumor growth and metastasis in preclinical models of several cancer types, including colon, breast, and prostate cancer. DFMO has also been investigated as a chemopreventive agent in high-risk populations, such as individuals with familial adenomatous polyposis (FAP), a hereditary condition that predisposes to colorectal cancer.
In addition to cancer, DFMO has been studied for its potential therapeutic applications in parasitic infections, such as African sleeping sickness and Chagas disease. DFMO has also been investigated for its anti-inflammatory properties in various inflammatory disorders, including asthma and rheumatoid arthritis.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(17-15-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMLBRFRFXJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
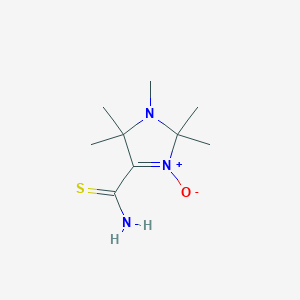
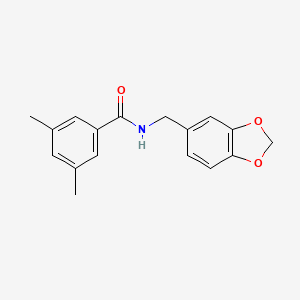
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
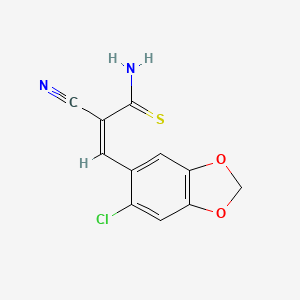
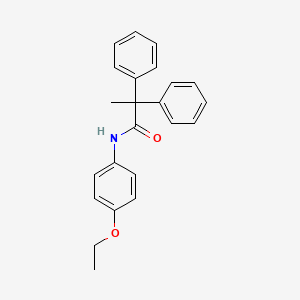
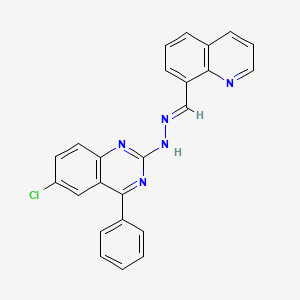
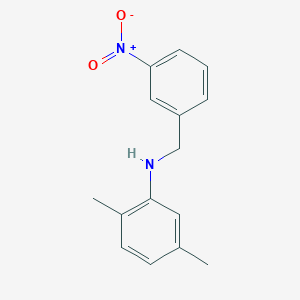
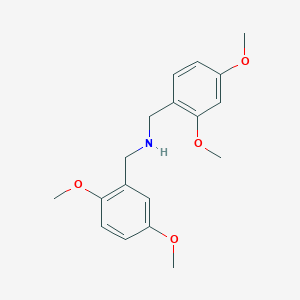
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
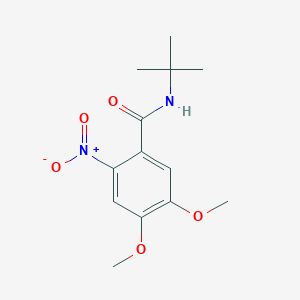
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)